二苯-D10-胺

概述

描述

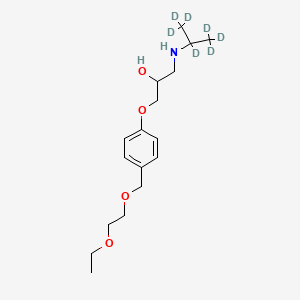

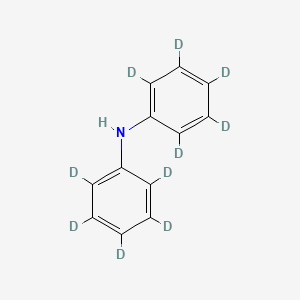

Diphenyl-D10-amine, also known as Diphenylamine-d10, is an isotope labelled analogue of Diphenylamine . It’s an aromatic amine that exhibits antioxidant activities and is used as an anti-scald agent . The chemical formula for Diphenyl-D10-amine is (C₆H₅)₂NH .

Molecular Structure Analysis

Diphenyl-D10-amine is a derivative of aniline, consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .Physical And Chemical Properties Analysis

Diphenyl-D10-amine has a molar mass of 169.22 g/mol . It’s a colorless solid, but commercial samples are often yellow due to oxidized impurities .科学研究应用

1. 荧光和非线性光学开关

二苯-(4-{2-[4-(2-吡啶-4-基-乙烯基)-苯基]-乙烯基}-苯基)-胺 (DPVPA) 作为一种新型的酸触发可逆荧光和非线性光学开关。该应用是使用电场感应二次谐波产生 (EFISH) 技术揭示的 (Cariati 等,2014)。

2. 胺的芳基化

二苯吡咯烷-2-膦酸酯 (DPP) 已被用作铜催化的胺芳基化过程中的配体,展示了其在化学合成中的效用 (Rao 等,2005)。

3. 增强硅烷化反应

二苯胍 (DPG),一种胺,在二氧化硅增强橡胶化合物中起着至关重要的作用,显着提高了硅烷化反应速率,这对于生产低滚动阻力轮胎至关重要 (Hayichelaeh 等,2018)。

4. 水中选择性芳香族 N-芳基化

二吡咯烷基-1,10-菲咯啉 (DPPhen) 是铜催化的水中选择性芳香族 N-芳基化的有效配体,展示了其在环境友好型化学过程中的重要性 (Engel-Andreasen 等,2013)。

5. 有机电子学中的蓝色发射

基于二苯胺的化合物是合成具有蓝色发射的材料不可或缺的,这对于有机电子学和显示技术中的应用至关重要 (Kang 等,2020)。

6. 聚合物材料功能化

胺官能化的聚(二苯取代乙炔)已被开发用于各种应用,包括荧光和聚电解性质,表明它们在先进材料科学中的效用 (Wang 等,2016)。

7. 三重态能量转移的研究

研究了菲-D10 分子在二苯单晶中向萘转移三重态能量,提供了对材料中复杂能量转移机制的见解 (Hirota & Hutchison, 1965)。

8. 胺化反应中的催化

二亚膦叉环丁烯配体已用于无溶剂铜催化的胺化反应中,突出了其在催化和合成中的作用 (Gajare 等,2004)。

安全和危害

Diphenyl-D10-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers There are several papers related to Diphenylamine and its derivatives. For example, a study on the influence of p-substituted diphenyl amines on the thermooxidative stability of styrene-butadiene rubber , and a review on the pharmacological applications of Diphenylamine and its derivatives .

作用机制

Target of Action

Diphenyl-D10-amine, also known as Diphenylamine-d10 , is a deuterated version of Diphenylamine . The primary targets of Diphenylamine are the red blood cell system . It can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis .

Mode of Action

Diphenylamine-d10 serves as an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of deuterium atoms changes the mass and magnetic properties of the molecule without substantially altering its chemical reactivity . This allows researchers to accurately quantify Diphenylamine or related compounds in complex mixtures by comparing the signals from the deuterated and non-deuterated species .

Biochemical Pathways

It is known that diphenylamine can interact with dna . The Diphenylamine assay enables the quantitation of degraded DNA , which could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that diphenylamine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs such as the blood, kidneys, urinary bladder, and liver through prolonged or repeated exposure .

Result of Action

Diphenylamine can cause severe irritation to the eyes . It targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diphenyl-D10-amine. For instance, PBDEs, a group of persistent organic pollutants with endocrine-disrupting properties, have been shown to have long-term adverse health effects . As Diphenyl-D10-amine is a deuterated version of Diphenylamine, it is plausible that similar environmental factors could influence its action.

生化分析

Biochemical Properties

Diphenyl-D10-amine exhibits strong basic properties and serves as a nucleophile in organic synthesis . It readily reacts with electrophiles like alkyl halides, acyl halides, and carboxylic acids, leading to the formation of substituted amines . It is also known to exhibit antioxidant activities .

Cellular Effects

Diphenyl-D10-amine targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, and thus congestion of the spleen, and haemosiderosis . Changes in liver and kidneys were found upon longer exposure . It is also known to cause damage to organs (blood, kidneys, urinary bladder, liver) through prolonged or repeated exposure (in contact with skin, if inhaled, if swallowed) .

Molecular Mechanism

Diphenyl-D10-amine is manufactured by the thermal deamination of aniline over oxide catalysts . It is a weak base, with a Kb of 10 −14 . With strong acids, it forms salts . The molecular weight of Diphenyl-D10-amine is 169.2224 .

Temporal Effects in Laboratory Settings

Diphenyl-D10-amine exhibits very low persistence in direct water photolysis experiments in the laboratory and is moderately volatile . Indirect photooxidation in the atmosphere through reaction with hydroxyl radicals was estimated .

Dosage Effects in Animal Models

This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways that Diphenyl-D10-amine is involved in are not readily available. It is known that Diphenyl-D10-amine is rapidly and completely absorbed after ingestion by mouth. It undergoes metabolism to sulfonyl and glucuronyl conjugates and is rapidly excreted mainly via urine .

Transport and Distribution

It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Subcellular Localization

The localization of enzymes provides key information for understanding complex metabolic pathways . Based on enzyme localization data, the involvement of multiple organelles and the movement of metabolites between cellular compartments have been suggested for a number of pathways .

属性

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5](/img/no-structure.png)

![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)